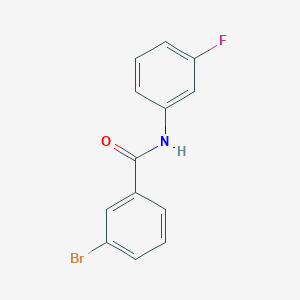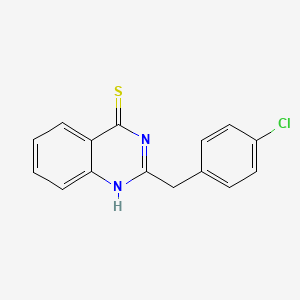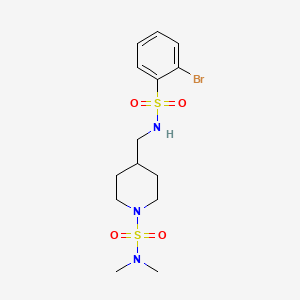
3-bromo-N-(3-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(3-fluorophenyl)benzamide is an organic compound with the molecular formula C13H9BrFNO. It has an average mass of 294.119 Da and a monoisotopic mass of 292.985138 Da .
Molecular Structure Analysis
The molecular structure of 3-bromo-N-(3-fluorophenyl)benzamide consists of a benzamide core with a bromo group at the 3-position and a fluorophenyl group attached to the nitrogen atom . The exact 3D structure can be viewed using specific software .Applications De Recherche Scientifique
Crystal Structure Analysis
- 3-bromo-N-(3-fluorophenyl)benzamide, along with its fluorine and iodine analogs, has been investigated for its crystal structures. These studies provide insights into the molecular conformations and intermolecular interactions within the crystals (Suchetan et al., 2016).
Polymorphism Studies
- The compound has been identified to exhibit concomitant polymorphism, influenced by the disorder in its crystal structure. This understanding is crucial for the development of pharmaceuticals and materials science (Chopra & Row, 2008).
Antipathogenic Activity
- Derivatives of 3-bromo-N-(3-fluorophenyl)benzamide have been explored for their antipathogenic activities. These studies aim to develop new antimicrobial agents with potential applications in treating bacterial infections, especially those capable of forming biofilms (Limban, Marutescu, & Chifiriuc, 2011).
Investigating Intermolecular Interactions
- The role of various intermolecular interactions in polymorphic modifications of similar compounds has been examined. These studies contribute to the understanding of molecular behavior in different crystalline forms, which is valuable in pharmaceutical formulation and materials design (Shukla et al., 2018).
Synthesis and Characterization
- Research includes the synthesis and characterization of related benzamide derivatives. Such studies are foundational in medicinal chemistry, aiding in the development of new therapeutic compounds (Achugatla, Ghashang, & Guhanathan, 2017).
Antimalarial Properties
- Bromo-benzothiophene carboxamide derivatives, related to 3-bromo-N-(3-fluorophenyl)benzamide, have been investigated as inhibitors of Plasmodium falciparum and as potential antimalarial agents. These findings highlight the compound's relevance in the development of new treatments for malaria (Banerjee et al., 2011).
Structural and Functional Analysis
- Additional research includes the structural and functional analysis of similar compounds, which is vital for understanding their potential applications in various scientific fields (Deng et al., 2021).
Safety and Hazards
While specific safety and hazard information for 3-bromo-N-(3-fluorophenyl)benzamide is not available, general precautions for handling benzamides include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
3-bromo-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXTUCOJHIXBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-fluorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2646701.png)
![N-(2,3-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2646705.png)
![N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2646706.png)



![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2646710.png)



![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2646717.png)
![1-(4-Benzylpiperidin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2646718.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2646720.png)
